molecular formula C12H7ClN4O5S B8039856 Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate

Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate

Cat. No.: B8039856
M. Wt: 354.73 g/mol
InChI Key: ZQGICPIZPJRHGH-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. Benzotriazole derivatives are often used as synthetic auxiliaries due to their stability and ability to participate in a wide range of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The benzotriazole moiety stabilizes the transition state, facilitating the reaction. Additionally, the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzotriazol-1-yl 4-chlorobenzenesulfonate
  • Benzotriazol-1-yl 4-nitrobenzenesulfonate
  • Benzotriazol-1-yl 4-methylbenzenesulfonate

Uniqueness

Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate is unique due to the presence of both chloro and nitro substituents on the benzene ring. This combination of electron-withdrawing groups enhances the compound’s reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O5S/c13-9-6-5-8(7-12(9)17(18)19)23(20,21)22-16-11-4-2-1-3-10(11)14-15-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGICPIZPJRHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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